molecular formula C3H5NO B12523753 Acetonitrile--formaldehyde (1/1) CAS No. 675739-27-2

Acetonitrile--formaldehyde (1/1)

Cat. No.: B12523753
CAS No.: 675739-27-2
M. Wt: 71.08 g/mol
InChI Key: LUMZBWGOECKOAO-UHFFFAOYSA-N
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Description

Acetonitrile–formaldehyde (1/1) is a compound formed by the reaction of acetonitrile and formaldehyde. This compound is of significant interest in various fields of chemistry due to its unique properties and potential applications. Acetonitrile is a volatile, polar solvent commonly used in organic synthesis and high-performance liquid chromatography, while formaldehyde is a simple aldehyde with widespread industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of acetonitrile–formaldehyde (1/1) typically involves the reaction of acetonitrile with formaldehyde under acidic conditions. One common method involves using concentrated sulfuric acid as a catalyst. The reaction proceeds through a series of stages, ultimately yielding the desired compound .

Industrial Production Methods

In industrial settings, the production of acetonitrile–formaldehyde (1/1) can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Acetonitrile–formaldehyde (1/1) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can yield a variety of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of acetonitrile–formaldehyde (1/1) include sulfuric acid, hydrogen peroxide, and various reducing agents. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products

The major products formed from the reactions of acetonitrile–formaldehyde (1/1) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different aldehydes or carboxylic acids, while reduction reactions can produce various alcohols .

Scientific Research Applications

Acetonitrile–formaldehyde (1/1) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of acetonitrile–formaldehyde (1/1) involves its interaction with various molecular targets and pathways. The compound can form adducts with nucleophiles, such as amino groups in proteins, leading to cross-linking and stabilization of molecular structures. Additionally, the compound can undergo metabolic transformations, yielding reactive intermediates that can further interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    Acetaldehyde: Similar to formaldehyde, acetaldehyde is a simple aldehyde with widespread industrial applications.

    Propionitrile: Similar to acetonitrile, propionitrile is a nitrile compound used in organic synthesis.

Uniqueness

Acetonitrile–formaldehyde (1/1) is unique due to its specific combination of acetonitrile and formaldehyde, which imparts distinct chemical properties and reactivity. This compound’s ability to participate in a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound for scientific research and industrial applications .

Properties

CAS No.

675739-27-2

Molecular Formula

C3H5NO

Molecular Weight

71.08 g/mol

IUPAC Name

acetonitrile;formaldehyde

InChI

InChI=1S/C2H3N.CH2O/c1-2-3;1-2/h1H3;1H2

InChI Key

LUMZBWGOECKOAO-UHFFFAOYSA-N

Canonical SMILES

CC#N.C=O

Origin of Product

United States

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